[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate
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Overview
Description
Dosmalfate is a cytoprotective agent of flavonoid nature, primarily used as a non-systemic antiulcer agent. It is known for its ability to form a complex with pepsin protein substrate or pepsin itself, thereby protecting the gastrointestinal mucosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dosmalfate is synthesized through a series of chemical reactions involving flavonoid derivatives. The preparation of dosmalfate dispersible tablets involves mixing dosmalfate with starch, microcrystalline cellulose, polyvinyl pyrrolidone, carboxymethyl cellulose sodium, and hydroxypropyl cellulose. The mixture is then granulated, dried, and tabletted .
Industrial Production Methods
The industrial production of dosmalfate involves the use of pharmaceutical adjuvants such as fillers, binding agents, disintegrating agents, lubricants, fluidizers, antitack agents, and aromatic and sweetening agents. These components are mixed, granulated, dried, and compressed into tablets to improve the disintegration rate and dissolution capability of the medicine .
Chemical Reactions Analysis
Types of Reactions
Dosmalfate undergoes various chemical reactions, including:
Oxidation: Dosmalfate can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where functional groups in dosmalfate are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of dosmalfate, which may have different pharmacological properties and applications .
Scientific Research Applications
Dosmalfate has a wide range of scientific research applications, including:
Mechanism of Action
Dosmalfate exerts its effects by forming a protective barrier over the mucosal lining in the gastrointestinal tract. This barrier prevents the action of pepsin on the mucosa, thereby protecting it from damage. The compound also reduces inflammation by decreasing neutrophil infiltration and interleukin-1 beta levels, and by increasing prostaglandin production in the colon mucosa .
Comparison with Similar Compounds
Similar Compounds
Sucralfate: Another cytoprotective agent used in the treatment of peptic ulcers.
Diosmin: A flavonoid with similar protective properties.
Rutin: Another flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness of Dosmalfate
Dosmalfate is unique in its ability to form a complex with pepsin, providing a protective barrier in the gastrointestinal tract. This property sets it apart from other similar compounds, making it particularly effective in the treatment of peptic ulcers and other gastrointestinal disorders .
Properties
CAS No. |
122312-55-4 |
---|---|
Molecular Formula |
C28H59Al14O74S8- |
Molecular Weight |
2214.0 g/mol |
IUPAC Name |
tetradecaaluminum;[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfonatooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-oxo-5-sulfonatooxychromen-2-yl]phenyl] sulfate;pentatriacontahydroxide |
InChI |
InChI=1S/C28H32O39S8.14Al.35H2O/c1-10-21(62-70(36,37)38)23(64-72(42,43)44)25(66-74(48,49)50)27(56-10)55-9-19-22(63-71(39,40)41)24(65-73(45,46)47)26(67-75(51,52)53)28(59-19)57-12-6-17-20(18(7-12)61-69(33,34)35)13(29)8-15(58-17)11-3-4-14(54-2)16(5-11)60-68(30,31)32;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-8,10,19,21-28H,9H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;;;;;;;;;;;35*1H2/q;14*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-43/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m0................................................./s1 |
InChI Key |
RIIQJLBJDMMSSK-RHFFRRHRSA-A |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Synonyms |
(Mu7-((diosmin heptasulfato)(7-)))tetracontahydroxytetradecaaluminum |
Origin of Product |
United States |
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